molecular formula C13H19NO B1492456 trans-2-{[2-(Propan-2-yl)phenyl]amino}cyclobutan-1-ol CAS No. 2165966-30-1

trans-2-{[2-(Propan-2-yl)phenyl]amino}cyclobutan-1-ol

Cat. No. B1492456
CAS RN: 2165966-30-1
M. Wt: 205.3 g/mol
InChI Key: BBFSUQRBZHIBLQ-CHWSQXEVSA-N
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Description

“trans-2-{[2-(Propan-2-yl)phenyl]amino}cyclobutan-1-ol” is a chemical compound that is available for purchase from various chemical suppliers . It is used in the synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines .


Synthesis Analysis

The synthesis of this compound involves the use of transaminases (TAs), which offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones . The application of immobilised whole-cell biocatalysts with ®-transaminase activity has been reported for the synthesis of novel disubstituted 1-phenylpropan-2-amines .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are mediated by transaminases. After optimisation of the asymmetric synthesis, the ®-enantiomers could be produced with 88–89% conversion and >99% ee, while the (S)-enantiomers could be selectively obtained as the unreacted fraction of the corresponding racemic amines in kinetic resolution with >48% conversion and >95% ee .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a boiling point of 343.6±42.0 °C and a density of 1.121±0.06 g/cm3 .

Scientific Research Applications

Conformational Analysis and Folding Preferences

Research on cyclobutane derivatives, including trans-2-aminocyclobutane carboxylic acid oligomers, reveals a marked preference for folding into well-defined conformations. For instance, hexamer and octamer sequences exhibit a 12-helical conformation in both solution and solid states, demonstrating the potential of cyclobutane-based compounds for structural studies in organic chemistry and material science (Fernandes et al., 2010).

Stereoselective Synthesis and Structural Study

The synthesis and structural analysis of (+)- and (-)-2-aminocyclobutane-1-carboxylic acids and their integration into rigid beta-peptides have been explored. These studies involve stereoselective synthesis, revealing the influence of the cyclobutane ring as a structure-promoting unit and its ability to confer high rigidity on molecules, valuable for designing novel peptides and foldamers (Izquierdo et al., 2005).

NMR Labeling for Membrane-Bound Peptides

A monofluoro-substituted aromatic amino acid based on cyclobutane has been designed to serve as a conformationally restricted label for solid-state 19F NMR distance measurements in membrane-bound peptides. This development underscores the utility of cyclobutane amino acids in biochemical and biophysical studies, particularly for investigating peptide conformations and interactions in membranes (Tkachenko et al., 2014).

Hydrogen-Bonded Ring Prevalence in Peptides

The study of bis(cyclobutane) beta-dipeptides including residues with trans stereochemistry has highlighted the predominance of eight-membered hydrogen-bonded rings. This structural feature is pivotal for understanding peptide folding and the design of beta-peptides with desired conformational properties (Torres et al., 2009).

properties

IUPAC Name

(1R,2R)-2-(2-propan-2-ylanilino)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-9(2)10-5-3-4-6-11(10)14-12-7-8-13(12)15/h3-6,9,12-15H,7-8H2,1-2H3/t12-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBFSUQRBZHIBLQ-CHWSQXEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1NC2CCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=CC=C1N[C@@H]2CC[C@H]2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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trans-2-{[2-(Propan-2-yl)phenyl]amino}cyclobutan-1-ol
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trans-2-{[2-(Propan-2-yl)phenyl]amino}cyclobutan-1-ol
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trans-2-{[2-(Propan-2-yl)phenyl]amino}cyclobutan-1-ol
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trans-2-{[2-(Propan-2-yl)phenyl]amino}cyclobutan-1-ol

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